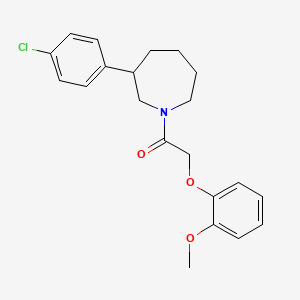
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features an indoline moiety linked to an isoxazole ring via an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline and isoxazole intermediates, followed by their coupling through a condensation reaction.
-
Indoline Preparation:
- Starting material: Aniline derivative
- Reaction: Cyclization using a suitable reagent like phosphoric acid or polyphosphoric acid
- Conditions: Elevated temperatures (150-200°C)
-
Isoxazole Preparation:
- Starting material: β-keto ester and hydroxylamine
- Reaction: Cyclization to form the isoxazole ring
- Conditions: Mild temperatures (0-25°C) and acidic or basic catalysts
-
Coupling Reaction:
- Reagents: Indoline and isoxazole intermediates
- Reaction: Condensation using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the indoline or isoxazole rings
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced forms of the compound, potentially altering the functional groups
-
Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the substituent
- Products: Substituted derivatives with different functional groups
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Anhydrous solvents like THF, dichloromethane
- Catalysts: Acidic or basic catalysts depending on the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:
-
Chemistry:
- Used as a building block for synthesizing more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology:
- Potential use as a probe in biochemical assays
- Investigated for its interactions with biological macromolecules
-
Medicine:
- Explored for its potential pharmacological properties
- Studied as a candidate for drug development, particularly in targeting specific enzymes or receptors
-
Industry:
- Used in the development of new materials with specific properties
- Potential applications in the production of polymers or advanced materials
作用機序
The mechanism of action of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical assay or interacting with a receptor in a pharmacological study.
類似化合物との比較
- 1-(Indolin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
- 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- 1-(Indolin-1-yl)-2-(5-(3-chlorophenyl)isoxazol-3-yl)ethanone
Comparison: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is unique due to the presence of the methoxy group on the phenyl ring of the isoxazole moiety. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds that lack this feature or have different substituents.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-7-4-6-15(11-17)19-12-16(21-25-19)13-20(23)22-10-9-14-5-2-3-8-18(14)22/h2-8,11-12H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILOSUEVGUYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)




![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2892786.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)

![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)
